molecular formula C13H17N3O4 B1488536 N2-[(benzylamino)carbonyl]-L-glutamine CAS No. 1309037-26-0

N2-[(benzylamino)carbonyl]-L-glutamine

Cat. No. B1488536
CAS RN: 1309037-26-0
M. Wt: 279.29 g/mol
InChI Key: BZAOKHUDPLJHHD-JTQLQIEISA-N
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Description

“N2-[(benzylamino)carbonyl]-L-glutamine” is a compound that incorporates a carboxyl functional group . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

The synthesis of benzyl-protected amino groups like “N2-[(benzylamino)carbonyl]-L-glutamine” involves various reactions. A highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology . A simple Cu (I)-catalyzed C-N coupling of aliphatic halides with amines and amides takes place readily at room temperature .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Benzylamines like “N2-[(benzylamino)carbonyl]-L-glutamine” can undergo various chemical reactions. For instance, they can be reduced using H2/Ni or H2/Rh, or oxidized using KMnO4 or OsO4 . They can also react with nucleophiles like RLi, RMgX, RCuLi, and enolates .

Scientific Research Applications

Metabolic Significance in Cancer Cells

Glutamine Synthetase in Glioblastoma : Research has shown the critical role of L-glutamine in balancing carbon and nitrogen requirements in tissues, including its part in cancer cell metabolism. In glioblastoma cells, L-glutamine-derived carbons contribute to anaplerosis, replenishing the tricarboxylic acid (TCA) cycle. Interestingly, the study revealed that almost half of the L-glutamine-derived glutamate is secreted rather than entering the TCA cycle, indicating that inhibiting glutaminolysis does not affect cell proliferation. This suggests the autonomous synthesis of L-glutamine by glutamine synthetase in glioma cells plays a significant role in fueling de novo purine biosynthesis and supporting tumor growth, offering insights into the metabolic adaptations of cancer cells (Tardito et al., 2015).

Role in Prostate Cancer

Inhibition of Glutamine Uptake : Another study highlighted the importance of the glutamine transporter ASCT2 in prostate cancer, where its inhibition led to decreased glutamine uptake, reduced cell cycle progression, and cell growth. This indicates that targeting ASCT2-mediated glutamine uptake could be a therapeutic approach in prostate cancer, demonstrating the potential of glutamine metabolism pathways as targets for cancer treatment (Wang et al., 2015).

Nitrogen-Doped Materials for Energy Storage

Synthesis of Nitrogen-doped Porous Carbon : Beyond its biological significance, L-glutamine has also been utilized in the synthesis of nitrogen-doped porous carbon materials for supercapacitors. The use of L-glutamine as a nitrogen-rich precursor in the preparation of these materials underscores its versatility and potential in applications requiring high-performance energy storage solutions (Ma et al., 2016).

Glutamine in Critical Care

Supplementation in Critically Ill Patients : Research into the supplementation of L-glutamine in critically ill patients suggests its conditionally essential status and potential benefits in improving outcomes. A study demonstrated that supplemental L-alanyl-L-glutamine in parenteral nutrition could significantly improve 6-month survival rates for critically ill patients, highlighting the therapeutic potential of L-glutamine supplementation in clinical nutrition (Goeters et al., 2002).

Safety and Hazards

“N2-[(benzylamino)carbonyl]-L-glutamine” may cause an allergic skin reaction and serious eye irritation .

properties

IUPAC Name

(2S)-5-amino-2-(benzylcarbamoylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-11(17)7-6-10(12(18)19)16-13(20)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17)(H,18,19)(H2,15,16,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAOKHUDPLJHHD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-[(benzylamino)carbonyl]-L-glutamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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